Cimetidine EP Impurity B Cimetidine EP Impurity B
Brand Name: Vulcanchem
CAS No.: 138035-55-9
VCID: VC0194887
InChI: InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
SMILES: CC1=C(N=CN1)CSCCN=C(NC#N)OC
Molecular Formula: C10H15N5OS
Molecular Weight: 253.32

Cimetidine EP Impurity B

CAS No.: 138035-55-9

Cat. No.: VC0194887

Molecular Formula: C10H15N5OS

Molecular Weight: 253.32

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cimetidine EP Impurity B - 138035-55-9

Specification

CAS No. 138035-55-9
Molecular Formula C10H15N5OS
Molecular Weight 253.32
IUPAC Name methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate
Standard InChI InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
SMILES CC1=C(N=CN1)CSCCN=C(NC#N)OC

Introduction

Chemical Properties and Structure

Chemical Identity

Cimetidine EP Impurity B has been well-characterized through various analytical methods. The compound possesses several key identifiers that facilitate its recognition and analysis in pharmaceutical testing.

Table 1: Chemical Identifiers of Cimetidine EP Impurity B

ParameterDetails
CAS Number138035-55-9
Molecular FormulaC10H15N5OS
Molecular Weight253.3 g/mol
Chemical NameMethyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate

The compound contains key functional groups including an imidazole ring, a thioether linkage, and a cyano group, which contribute to its chemical properties and behavior in analytical testing .

Structural Characteristics

The molecular structure of Cimetidine EP Impurity B shares similarities with the parent compound cimetidine but differs in specific structural elements that affect its chemical reactivity and properties. The compound features a 5-methyl-1H-imidazole group connected via a thioether linkage to an ethyl chain, which is further attached to a cyano-substituted carbamimidate moiety. This structure influences its chromatographic behavior, spectroscopic properties, and potential biological interactions.

The presence of the imidazole ring provides acid-base properties similar to those observed in cimetidine, while the cyano group contributes to the compound's distinct spectroscopic signature, facilitating its identification in impurity profiling studies .

Analytical Characterization

Spectroscopic Methods

Applications and Uses

Pharmaceutical Quality Control

Manufacturing and Quality Specifications

Production Methods

ParameterSpecification
AppearanceTypically a solid material with defined physical characteristics
IdentificationPositive identification by IR, NMR, and MS compared to established references
AssayUsually ≥95.0% (HPLC)
Related SubstancesIndividual unspecified impurities: ≤0.5%
Water ContentWithin specified limits, typically ≤0.5%
Residual SolventsWithin ICH limits for Class 2 and 3 solvents

Regulatory Aspects and Pharmacopoeial Standards

European Pharmacopoeia Requirements

The European Pharmacopoeia (EP) includes specific monographs and general chapters that govern the testing and control of pharmaceutical impurities, including Cimetidine EP Impurity B. These standards provide detailed requirements for:

  • Identification tests

  • Quantitative determination methods

  • Acceptable limits in final pharmaceutical products

  • Reference standard characterization

Compliance with EP requirements is mandatory for pharmaceutical products marketed in European countries and many other regions that recognize EP standards .

Global Regulatory Considerations

Beyond European standards, various regulatory authorities worldwide establish requirements for the control of pharmaceutical impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, provide a framework for the identification, qualification, and control of impurities in new drug substances and products.

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